molecular formula C19H24N2O4S B2843349 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 955228-12-3

2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2843349
CAS No.: 955228-12-3
M. Wt: 376.47
InChI Key: KWYQSHBFIPOOGI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide ( 923220-53-5) is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research . This multifunctional molecule features a unique structure that combines a morpholine ring, a thiophene moiety, and a methoxyphenoxy group, making it a versatile intermediate for drug discovery . The compound's structural complexity is designed for selective interactions with biological targets. The acetamide backbone provides stability, while the ether and amide linkages contribute to favorable solubility properties . The morpholine ring is a common pharmacophore in drug design, often included to improve pharmacokinetic properties and is found in compounds with high receptor affinity . Thiophene-containing scaffolds are increasingly important in pharmaceutical research due to their broad spectrum of potential therapeutic applications . Phenoxy acetamide derivatives, in particular, have been extensively investigated for their diverse biological activities, serving as key scaffolds in the development of pharmacologically active compounds . With a molecular formula of C19H24N2O4S and a molecular weight of 376.47 g/mol, this compound is particularly suited for investigations in central nervous system (CNS) drug development, receptor modulation studies, and the synthesis of novel bioactive molecules . Its balanced lipophilicity and hydrogen bonding capacity, evidenced by a topological polar surface area of 88.3, make it a valuable chemical tool for researchers . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-23-16-3-2-4-17(11-16)25-13-19(22)20-12-18(15-5-10-26-14-15)21-6-8-24-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYQSHBFIPOOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, with the CAS number 923220-53-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S with a molecular weight of 376.5 g/mol. The compound features a morpholine ring, a thiophene moiety, and a methoxyphenoxy group, which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are some key findings:

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring is often associated with enhanced antimicrobial properties.

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
Candida albicans12

Anti-inflammatory Activity

The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes in inflammatory pathways.
  • Receptor Modulation : It could bind to receptors involved in pain and inflammation, altering their activity.
  • Electrophilic Substitution : The thiophene moiety may participate in electrophilic aromatic substitution reactions, enhancing its reactivity and potential biological interactions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various thiophene derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of thiophene-containing compounds. The study reported that derivatives showed a marked reduction in nitric oxide production in LPS-stimulated macrophages, indicating their potential for treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Morpholino Group: Present in the target compound and analogs (e.g., ), this group improves solubility and serves as a hydrogen-bond acceptor, critical for target engagement.
  • Aromatic Systems: The thiophen-3-yl group in the target compound and verosudil may confer similar π-π interactions, while methoxyphenoxy (target) vs. chlorophenoxy () alters electronic effects and lipophilicity.
  • Electron-Withdrawing vs. Donating Groups : Trifluoromethyl (e.g., ) and chloro () substituents increase metabolic stability but reduce electron density compared to methoxy groups.

Patent and Clinical Relevance

  • Verosudil () is clinically approved, highlighting the therapeutic viability of thiophene-morpholino acetamides .

Preparation Methods

Preparation of 3-Methoxyphenoxy Acetic Acid

Method A: Nucleophilic Aromatic Substitution
3-Methoxyphenol reacts with ethyl bromoacetate in acetone under basic conditions (K₂CO₃, 60°C, 12 hr), followed by saponification with NaOH/EtOH to yield the free acid.

Step Reagents/Conditions Yield
1 3-Methoxyphenol, ethyl bromoacetate, K₂CO₃, acetone, reflux 78%
2 2M NaOH, EtOH, 80°C, 3 hr 92%

Method B: Direct Carboxylation
CO₂ insertion into 3-methoxyphenoxide using a Pd(II)/phosphine catalyst at 80°C achieves 65% yield but requires high-pressure equipment.

Synthesis of 2-Morpholino-2-(thiophen-3-yl)ethylamine

Step 1: Thiophene Functionalization
Thiophen-3-ylmagnesium bromide reacts with morpholine-protected nitroethane in THF at −78°C, followed by nitro group reduction (H₂/Pd-C, 90% yield).

Reaction Conditions Outcome
Grignard Addition Thiophen-3-ylMgBr, nitroethane, THF, −78°C 85% diastereomeric excess
Reduction H₂ (1 atm), Pd/C, MeOH 90% yield

Step 2: Amine Deprotection
Boc-protected intermediates are treated with TFA/DCM (1:1) to liberate the primary amine (quantitative yield).

Amide Coupling Strategies

Classical Activation (EDCl/HOBt)

3-Methoxyphenoxy acetic acid is activated with EDCl and HOBt in DMF, followed by addition of 2-morpholino-2-(thiophen-3-yl)ethylamine (0°C → RT, 24 hr). Yield: 68%.

Parameter Value
Solvent DMF
Temp 0°C → RT
Time 24 hr

Uranium-Based Coupling (HATU)

HATU-mediated coupling in DCM with DIPEA achieves 82% yield but generates stoichiometric waste.

Enzymatic Catalysis

Immobilized lipase (CAL-B) in MTBE facilitates amidation at 40°C (56% yield, 99% ee), though scalability remains limited.

Purification and Characterization

  • Chromatography : Silica gel (EtOAc/hexane 3:7) removes unreacted amine and acid
  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >98%
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=5.1 Hz, 1H, thiophene), 6.85–6.45 (m, 3H, aromatic), 4.12 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃)
    • HRMS : m/z 377.1542 [M+H]⁺ (calc. 377.1538)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
EDCl/HOBt 68 95 Moderate
HATU 82 97 High
Enzymatic 56 99 Low

HATU offers superior efficiency but raises cost and environmental concerns. Enzymatic routes, while stereoselective, require further optimization for industrial adoption.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the morpholino-thiophene intermediate via nucleophilic substitution or cyclization reactions (e.g., using hydrazine derivatives or ethyl bromoacetate as reagents) .
  • Step 2 : Coupling the methoxyphenoxyacetamide moiety using chloroacetyl chloride or similar reagents under basic conditions (e.g., potassium carbonate in DMF) .
  • Purity Control : Monitor reactions with TLC and purify via column chromatography. Confirm purity (>95%) using HPLC and structural integrity via 1^1H/13^13C NMR and HRMS .

Q. How can researchers characterize the compound’s structural features and functional groups?

  • Analytical Workflow :

  • NMR Spectroscopy : Identify methoxyphenoxy (δ 3.8–4.0 ppm for -OCH3_3), thiophene (δ 6.9–7.5 ppm), and morpholino protons (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Detect carbonyl (1660–1680 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses, particularly for morpholino-thiophene intermediates?

  • Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiophene-morpholino bond formation .
  • Temperature Control : Maintain low temperatures (−20°C to 0°C) during sensitive steps (e.g., thioether formation) to minimize side reactions .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Case Study : If morpholino proton signals split into multiplets, use 2D NMR (COSY, HSQC) to confirm conformational flexibility or hydrogen bonding. Compare with analogous compounds (e.g., thieno[3,2-d]pyrimidine derivatives) to identify substituent effects .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing spectral data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • SAR Insights :

  • Thiophene Modification : Replace thiophen-3-yl with furan or pyrazole to alter electronic properties and binding affinity .
  • Morpholino Substitution : Introduce methyl or fluoro groups to the morpholine ring to modulate solubility and metabolic stability .
  • Biological Testing : Screen derivatives for target-specific activity (e.g., kinase inhibition) using in vitro assays (IC50_{50} determination) and molecular docking .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?

  • Protocol :

  • ADME Profiling : Use Wistar rats to assess oral bioavailability, plasma half-life, and tissue distribution. Monitor metabolites via LC-MS/MS .
  • Blood-Brain Barrier Penetration : Employ LC-MS to quantify brain-to-plasma ratios, leveraging the compound’s logP (predicted 2.5–3.5) .

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